n-Propyl 4-Hydroxybenzoate--d4
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Overview
Description
n-Propyl 4-Hydroxybenzoate–d4: is a deuterated form of n-Propyl 4-Hydroxybenzoate, commonly known as propylparaben. This compound is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. The deuterated version, n-Propyl 4-Hydroxybenzoate–d4, is often utilized in scientific research, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, due to its stable isotopic labeling.
Mechanism of Action
Target of Action
n-Propyl 4-Hydroxybenzoate–d4, also known as Propylparaben, is primarily an antifungal and antimicrobial agent . It is used as a preservative in personal care products, pharmaceuticals, and food additives .
Mode of Action
The compound’s antimicrobial activity is due to its ability to penetrate microbial cell walls and interfere with cell membrane transport processes . This disruption of normal cell function inhibits the growth of the microorganisms, thereby preserving the products in which it is used .
Biochemical Pathways
It is known that the compound interferes with microbial cell wall synthesis and disrupts membrane transport processes . These actions inhibit the growth and reproduction of microorganisms, thereby exerting its preservative effect .
Pharmacokinetics
It is generally accepted that the compound is absorbed through the skin and mucous membranes .
Result of Action
The primary result of the action of n-Propyl 4-Hydroxybenzoate–d4 is the inhibition of microbial growth. This makes it an effective preservative in a variety of products, including cosmetics, pharmaceuticals, and food . It is also reported to be an endocrine disrupting compound .
Action Environment
The efficacy and stability of n-Propyl 4-Hydroxybenzoate–d4 can be influenced by various environmental factors. For instance, the compound is water-soluble , and its antimicrobial activity may be affected by the presence of water and other substances in the product formulation. Additionally, the compound is sensitive to pH, with maximum stability occurring at a pH of 4 to 5 . It is also incompatible with alkalis and iron salts . Therefore, the formulation and storage conditions of the product can significantly impact the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Propyl 4-Hydroxybenzoate–d4 is synthesized through the esterification of 4-hydroxybenzoic acid with n-propanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The deuterated version is prepared by using deuterated n-propanol (n-propanol-d4) instead of regular n-propanol.
Industrial Production Methods: Industrial production of n-Propyl 4-Hydroxybenzoate–d4 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: n-Propyl 4-Hydroxybenzoate–d4 undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the ester bond can be hydrolyzed to yield 4-hydroxybenzoic acid and n-propanol-d4.
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form corresponding quinones under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Hydrolysis: 4-Hydroxybenzoic acid and n-propanol-d4.
Oxidation: Quinones.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
n-Propyl 4-Hydroxybenzoate–d4 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:
Mass Spectrometry: Used as an internal standard to quantify the presence of propylparaben in various samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized to study the structure and dynamics of molecules due to its deuterium labeling.
Pharmaceutical Research: Investigated for its antimicrobial properties and potential use in drug formulations.
Cosmetic and Food Industry: Studied for its preservative efficacy and safety in various products.
Comparison with Similar Compounds
Methyl 4-Hydroxybenzoate (Methylparaben): Similar structure but with a methyl group instead of a propyl group.
Ethyl 4-Hydroxybenzoate (Ethylparaben): Similar structure but with an ethyl group instead of a propyl group.
Butyl 4-Hydroxybenzoate (Butylparaben): Similar structure but with a butyl group instead of a propyl group.
Uniqueness: n-Propyl 4-Hydroxybenzoate–d4 is unique due to its deuterium labeling, which makes it particularly useful in analytical techniques like mass spectrometry and NMR spectroscopy. This isotopic labeling provides enhanced sensitivity and accuracy in detecting and quantifying the compound in various samples.
Properties
CAS No. |
1219802-67-1 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
184.227 |
IUPAC Name |
propyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i3D,4D,5D,6D |
InChI Key |
QELSKZZBTMNZEB-LNFUJOGGSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)O |
Synonyms |
n-Propyl 4-Hydroxybenzoate--d4 |
Origin of Product |
United States |
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